1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride
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Overview
Description
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride is a heterocyclic compound that combines the structural features of triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride typically involves the fusion of triazole and thiazole moieties. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of stannous chloride in concentrated hydrochloric acid . This reaction yields 3-amino-5-hydrazino-1,2,4-triazole dihydrochloride, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, its anticancer activity may be due to the inhibition of tubulin polymerization, which disrupts cell division . The compound’s antimicrobial activity could be attributed to its ability to inhibit key enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in energetic materials.
Uniqueness
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride is unique due to its combined triazole and thiazole rings, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C5H10Cl2N4S |
---|---|
Molecular Weight |
229.13 g/mol |
IUPAC Name |
5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N4S.2ClH/c6-3-4-7-8-5-9(4)1-2-10-5;;/h1-3,6H2;2*1H |
InChI Key |
DEUYYENLRYOWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(N21)CN.Cl.Cl |
Origin of Product |
United States |
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